3-(4-methoxyphenyl)-N-(2-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide
Description
3-(4-Methoxyphenyl)-N-(2-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide is a synthetic organic compound characterized by a tetrazole ring, a 4-methoxyphenyl group, and a 2-methylphenyl amide substituent. Tetrazole derivatives are widely studied for their bioisosteric replacement of carboxylic acids, enhancing metabolic stability and bioavailability .
Properties
IUPAC Name |
3-(4-methoxyphenyl)-N-(2-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c1-12-5-3-4-6-16(12)19-18(24)15(17-20-22-23-21-17)11-13-7-9-14(25-2)10-8-13/h3-10,15H,11H2,1-2H3,(H,19,24)(H,20,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRRYRNHZDIUCNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C(CC2=CC=C(C=C2)OC)C3=NNN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-N-(2-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide typically involves multi-step organic reactions One common synthetic route starts with the preparation of the tetrazole ring, which can be achieved through the cyclization of appropriate nitriles with sodium azide under acidic conditions
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry techniques may be employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxyphenyl)-N-(2-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse chemical products.
Scientific Research Applications
3-(4-methoxyphenyl)-N-(2-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity is studied for potential therapeutic applications, including its effects on cellular processes and interactions with biological targets.
Medicine: Research explores its potential as a drug candidate for treating various diseases, leveraging its unique chemical properties.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-N-(2-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The tetrazole ring, in particular, is known for its ability to mimic carboxylate groups, allowing the compound to interact with biological systems in unique ways.
Comparison with Similar Compounds
Table 1: Structural Comparison of Tetrazole-Containing Propanamide Derivatives
Key Observations :
- Substituent Position : The position of methoxy groups (e.g., 4-OCH₃ vs. 2-OCH₃) alters electronic effects. For instance, 4-methoxy groups enhance para-directed interactions, while ortho-substituents introduce steric hindrance .
- Multi-Substituted Derivatives : Compounds with multiple methoxy groups (e.g., 2,3-dimethoxyphenyl) may exhibit enhanced solubility but reduced membrane permeability due to increased polarity .
Physicochemical and Spectral Properties
- Melting Points : Analogs like AV6 (135°C) and AV7 (140°C) exhibit moderate melting points, suggesting crystalline stability .
- Spectroscopy : IR spectra show characteristic C=O (1724 cm⁻¹) and C=N (1657 cm⁻¹) stretches, while ¹H NMR confirms substituent integration (e.g., δ 0.75–0.76 ppm for methyl groups) .
Biological Activity
3-(4-methoxyphenyl)-N-(2-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide, also known by its chemical formula CHNO, is a compound of significant interest due to its unique structural properties and potential biological activities. This compound features a methoxyphenyl group, a methylphenyl group, and a tetrazolyl moiety attached to a propanamide backbone, which contributes to its diverse biological effects.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The tetrazole ring is particularly notable for its ability to mimic carboxylate groups, facilitating binding with various enzymes and receptors. This interaction can modulate enzymatic activity and influence cellular signaling pathways, potentially leading to therapeutic effects.
Antioxidant Activity
Research indicates that derivatives of this compound exhibit antioxidant properties . For instance, studies have shown that certain analogs demonstrate higher antioxidant activity compared to standard antioxidants like ascorbic acid. The antioxidant capacity is often evaluated using methods such as the DPPH radical scavenging assay, where compounds are tested for their ability to neutralize free radicals .
Anticancer Activity
The anticancer potential of this compound has been explored in various studies:
- Cell Line Studies : In vitro assays have demonstrated that this compound exhibits cytotoxic effects against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines. The MTT assay results indicate that the compound is more effective against U-87 cells than MDA-MB-231 cells, suggesting a selective action against certain cancer types .
- Structure-Activity Relationship (SAR) : Investigations into the structure-activity relationship reveal that modifications in the chemical structure can significantly affect the anticancer efficacy. For example, the presence of specific functional groups and their positions on the phenyl rings can enhance or diminish cytotoxic activity .
Summary of Biological Activities
| Biological Activity | Description |
|---|---|
| Antioxidant | Higher antioxidant activity compared to ascorbic acid in certain derivatives. |
| Anticancer | Exhibits cytotoxicity against U-87 and MDA-MB-231 cell lines; selective efficacy noted. |
| Mechanism of Action | Interacts with enzymes/receptors; tetrazole ring mimics carboxylate groups. |
Case Studies and Research Findings
- Antioxidant Study : A study evaluated various derivatives of this compound for their antioxidant capabilities using the DPPH method. Results indicated that some compounds displayed antioxidant activity approximately 1.4 times greater than ascorbic acid .
- Anticancer Efficacy : In another significant study, the compound was tested against multiple cancer cell lines, where it showed promising results in inhibiting cell proliferation, particularly in glioblastoma cells. The findings suggest potential pathways through which the compound induces apoptosis in cancer cells .
- Mechanistic Insights : Further research into the mechanism of action revealed that the compound's ability to modulate specific signaling pathways could be linked to its structural characteristics, particularly the tetrazole moiety's role in mimicking natural substrates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
